1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-
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Overview
Description
1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]-3-methyl- is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]-3-methyl- typically involves multi-step organic reactions. One common method includes the reaction of 1H-pyrazole-5-carboxylic acid with appropriate amines and sulfonyl chlorides under controlled conditions. The reaction conditions often require the use of catalysts and solvents such as dichloromethane or dimethylformamide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor in various biological pathways, particularly in enzyme inhibition studies.
Medicine: Potential therapeutic agent for conditions such as thrombosis due to its inhibitory effects on specific enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-5-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Known for its potent inhibitory effects on blood coagulation factor Xa.
Uniqueness
The uniqueness of 1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]-3-methyl- lies in its specific structural configuration, which allows for high specificity and potency in its inhibitory actions. This makes it a valuable compound in the development of new therapeutic agents .
Properties
Molecular Formula |
C24H22N6O3S |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-(3-methanehydrazonoylphenyl)-5-methyl-N-[4-(2-sulfamoylphenyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H22N6O3S/c1-16-13-22(30(29-16)20-6-4-5-17(14-20)15-27-25)24(31)28-19-11-9-18(10-12-19)21-7-2-3-8-23(21)34(26,32)33/h2-15H,25H2,1H3,(H,28,31)(H2,26,32,33) |
InChI Key |
LTUNMDDAVKPIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)N)C4=CC=CC(=C4)C=NN |
Origin of Product |
United States |
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